molecular formula C12H11N3OS B2702387 N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide CAS No. 2310103-25-2

N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide

Cat. No.: B2702387
CAS No.: 2310103-25-2
M. Wt: 245.3
InChI Key: PWDLWBMKIXJSEE-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide is a sophisticated polyheterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates a privileged pyrrolo[3,4-b]pyridine core, a scaffold recognized as an aza-analogue of bioactive isoindolin-1-ones and present in compounds with documented biological activities . The structure is further functionalized with a thiophene-2-carboxamide moiety, a sulfur-containing heterocycle that serves as a versatile bioisostere for benzene rings, often leading to enhanced physicochemical properties and biological activity profiles . The strategic combination of these two heterocyclic systems in a single molecule makes it a highly valuable intermediate for constructing chemical libraries in multi-component reactions (MCRs) . Its primary research value lies in its potential as a key precursor for the development of new pharmacologically active agents. Researchers can leverage this compound to explore its intrinsic activity or as a building block for synthesizing more complex molecular architectures aimed at various biological targets. The presence of the thiophene ring is of particular significance, as this heterocycle is a common feature in numerous FDA-approved drugs and agrochemicals, contributing to properties ranging from antimicrobial and antifungal to anticancer activities . Similarly, the pyrrolo[3,4-b]pyridine core is a structure of interest in the search for novel therapeutics . This compound is offered for research purposes to investigate these potential applications and to fuel innovation in the design of new heterocyclic bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. It is strictly prohibited for any form of personal use.

Properties

IUPAC Name

N-thiophen-2-yl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-12(14-11-4-2-6-17-11)15-7-9-3-1-5-13-10(9)8-15/h1-6H,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDLWBMKIXJSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)NC3=CC=CS3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid with a pyrrolo[3,4-b]pyridine derivative in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridine ring or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide has been achieved through innovative methodologies that enhance yield and efficiency. For instance, a notable synthesis method involves a one-pot reaction using an Ugi-Zhu three-component reaction followed by a cascade aza-Diels-Alder cycloaddition. This method utilizes microwave-dielectric heating to optimize reaction conditions, resulting in high yields (up to 73%) within a short time frame .

The compound is characterized using various spectroscopic techniques including Infrared (IR), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques confirm the structural integrity and purity of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from similar structures have shown promising cytotoxic activity against breast cancer cell lines such as MCF-7. The incorporation of thiophene moieties has been associated with enhanced cell-killing effects, suggesting that the compound may serve as a lead structure for developing new anticancer agents .

Antibacterial Activity

The antibacterial properties of thiophene-containing compounds have also been investigated. Research indicates that derivatives of thiophene-2-carboxamide exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain amino thiophene derivatives demonstrated inhibition rates ranging from 40% to 86% against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that this compound could be explored further for its antimicrobial applications.

Material Science Applications

Beyond biological applications, this compound derivatives are being investigated for their potential use in material science. The compound's unique electronic properties make it suitable for applications in organic electronics, such as thin-film transistors and light-emitting diodes (LEDs). Diketopyrrolopyrrole-based polymers derived from similar structures have already found utility in these domains due to their excellent charge transport properties and thermal stability .

Anticancer Research

A study focused on synthesizing novel derivatives based on the pyrrolo[3,4-b]pyridine scaffold assessed their anticancer activity against various cancer cell lines. The findings indicated that specific substitutions on the thiophene ring significantly enhanced the cytotoxic effects compared to standard treatments .

Antibacterial Research

In another case study evaluating antibacterial efficacy, several derivatives were tested against common bacterial strains. The results showed that modifications to the thiophene ring improved activity profiles significantly over existing antibiotics like Ampicillin .

Data Tables

Application AreaCompound DerivativeActivity/Effect
AnticancerN-(thiophen-2-yl)-5H-pyrrolo derivativesCytotoxicity against MCF-7 cells
AntibacterialAmino thiophene derivatives40% - 86% inhibition against pathogens
Material ScienceDiketopyrrolopyrrole-based polymersApplications in organic electronics

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and pyridine derivatives, such as:

  • Thiophene-2-carboxamide
  • Pyrrolo[3,4-b]pyridine-6-carboxamide
  • N-phenylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness

N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide is unique due to its specific structural features that confer distinct biological activities. The fusion of the thiophene ring with the pyrrolo[3,4-b]pyridine core enhances its ability to interact with various biological targets, making it a valuable compound for drug discovery and development .

Biological Activity

N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound notable for its unique structure that combines a thiophene ring with a pyrrolo[3,4-b]pyridine core. This compound is of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article synthesizes available research findings and data regarding its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁N₃OS, with a molecular weight of 245.30 g/mol. The presence of the thiophene moiety enhances the compound's electronic properties and its ability to interact with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₁N₃OS
Molecular Weight245.30 g/mol
StructurePyrrolo[3,4-b]pyridine with thiophene substitution

Biological Activities

Research indicates that compounds structurally related to this compound exhibit various biological activities. Notably:

  • Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties. For instance, derivatives containing thiophene rings have shown significant activity against various pathogens. In vitro studies have demonstrated that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Anticancer Potential : The potential anticancer activity of pyrrolo[3,4-b]pyridine derivatives has been highlighted in several studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
  • Fungicidal Effects : The compound has been reported to exhibit fungicidal activities against specific fungal strains. For example, it has shown effectiveness against Pseudoperonospora cubensis, the pathogen responsible for cucumber downy mildew .

The biological activity of this compound is believed to involve multiple biochemical pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for microbial survival and proliferation .
  • Disruption of Cellular Processes : The interaction with cellular targets may disrupt normal metabolic processes in pathogens or cancer cells, leading to cell death or growth inhibition .

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrazole derivatives related to pyrrolo compounds. The most active derivative exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogenic bacteria .
  • Cytotoxicity Testing : In another study focused on anticancer properties, a series of pyrrolopyridine derivatives were tested against multiple cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 μM for certain derivatives .

Q & A

Q. Methodology :

  • Core scaffold synthesis : The pyrrolo[3,4-b]pyridine core can be constructed via cyclization reactions using substituted pyridines or pyrimidines. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with chloroacetic acid and aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in glacial acetic acid/acetic anhydride (1:1) under sodium acetate catalysis yields fused heterocycles .
  • Carboxamide functionalization : Amidation of the pyrrolopyridine carboxylate intermediate with thiophen-2-amine can be achieved using coupling agents like EDCI/HOBt in DMF or THF. Purification via recrystallization (e.g., ethyl acetate/ethanol) ensures >95% purity .

Basic: How is the structural conformation of the pyrrolo[3,4-b]pyridine scaffold validated?

Q. Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction confirms non-planar puckering of the pyrrolopyridine ring. For example, deviations of ~0.224 Å from the mean plane indicate a flattened boat conformation. Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) highlight steric interactions .
  • Computational modeling : Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) can predict bond lengths and angles, validated against crystallographic data .

Advanced: How do structural modifications impact target selectivity and potency?

Q. Structure-Activity Relationship (SAR) Insights :

  • Substituent effects :
    • Thiophene vs. pyridine : Replacing the thiophene moiety with electron-withdrawing groups (e.g., 5-chloropyridin-2-yl) enhances binding to GABAA receptors (Ki: 50.1–162 nM for α1-α5 subtypes) .
    • Carboxamide vs. ester : Carboxamide derivatives show improved metabolic stability over esters due to reduced hydrolysis susceptibility .
  • Selectivity optimization : Introducing bulky substituents (e.g., tert-butyl groups) minimizes off-target interactions with kinases or cytochrome P450 enzymes .

Table 1 : Selectivity profiling of analogs against GABAA subtypes

Substituentα1 Ki (nM)α2 Ki (nM)α3 Ki (nM)α5 Ki (nM)
5-Chloropyridin-2-yl50.1114162>15,000
Thiophen-2-yl102162225>20,000
Data adapted from

Advanced: How to resolve contradictions in pharmacological data across studies?

Case Study : Discrepancies in GABAA subtype selectivity

  • Hypothesis testing :
    • Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ion concentrations (Cl<sup>-</sup>, Ca<sup>2+</sup>) may alter receptor conformation and ligand affinity .
    • Radioligand choice : Competitive binding assays using [<sup>3</sup>H]flumazenil vs. [<sup>3</sup>H]muscimol yield divergent Ki values due to binding site differences .
  • Resolution : Standardize assays using recombinant human receptors expressed in HEK293 cells and validate with reference ligands (e.g., zolpidem for α1) .

Advanced: What in vivo models are suitable for evaluating neuropharmacological activity?

Q. Methodology :

  • Tauopathy models : Transgenic mice (e.g., P301S tau) treated with HDAC6 inhibitors (e.g., T-518) show reduced tau hyperphosphorylation (p-tau: ↓40%) and improved cognitive performance in Morris water maze tests .
  • Dosing protocols : Oral administration (10–30 mg/kg/day) with pharmacokinetic monitoring (Cmax: 1.2–3.5 µM, t1/2: 4–6 hr) ensures target engagement without hepatotoxicity .

Advanced: How to design assays for metabolic stability and toxicity screening?

Q. Methodology :

  • Microsomal stability : Incubate compounds with human liver microsomes (HLM, 1 mg/mL) and NADPH for 60 min. Monitor parent compound depletion via LC-MS/MS. High stability (>70% remaining) correlates with favorable oral bioavailability .
  • hERG inhibition : Patch-clamp electrophysiology (IC50 >10 µM) minimizes cardiac risk. Substituents like trifluoromethyl groups reduce hERG binding .

Advanced: What computational tools predict binding modes and off-target risks?

Q. Methodology :

  • Docking simulations : Use Schrödinger Glide to model interactions with GABAA (PDB: 6HUO). Key residues: α1-His102 (hydrogen bonding), β2-Tyr157 (π-π stacking) .
  • Machine learning : Train random forest models on ChEMBL data to predict CYP3A4 inhibition (AUC >0.85) .

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